molecular formula C22H25N3O2 B254454 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile

2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile

Cat. No. B254454
M. Wt: 363.5 g/mol
InChI Key: BWZAWEATBKUYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile, also known as DAPH, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. DAPH is a chromene derivative that has been studied for its ability to inhibit the activity of certain enzymes and receptors in the body. In

Scientific Research Applications

2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile has been studied for its potential applications in a variety of scientific fields, including cancer research, neurobiology, and immunology. In cancer research, 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. In neurobiology, 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile has been studied for its ability to modulate the activity of certain receptors in the brain, which could have implications for the treatment of neurological disorders. In immunology, 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile has been shown to inhibit the activity of certain enzymes that are involved in inflammation, which could have potential applications in the treatment of autoimmune diseases.

Mechanism of Action

The mechanism of action of 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile involves its ability to bind to and inhibit the activity of certain enzymes and receptors in the body. Specifically, 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. In addition, 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile has been shown to modulate the activity of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor.
Biochemical and physiological effects:
The biochemical and physiological effects of 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile are still being studied, but preliminary research has shown that it can have a variety of effects on the body. In cancer research, 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile has been shown to inhibit tumor growth and metastasis, as well as induce apoptosis (programmed cell death) in cancer cells. In neurobiology, 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile has been shown to modulate the activity of certain receptors in the brain, which could have implications for the treatment of neurological disorders. In immunology, 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile has been shown to inhibit inflammation, which could have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile in lab experiments is its high purity and yield, which makes it a reliable compound for research. In addition, 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile has been shown to have a variety of potential applications in different scientific fields, which makes it a versatile compound for research. However, one limitation of using 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile in lab experiments is that its mechanism of action is still being studied, which could limit its potential applications.

Future Directions

There are several future directions for research on 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile, including its potential applications in drug development, its mechanism of action, and its effects on different biological systems. One potential future direction is to study the effects of 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile on different types of cancer cells, and to explore its potential applications in cancer treatment. Another potential future direction is to study the effects of 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile on different receptors in the brain, and to explore its potential applications in the treatment of neurological disorders. Finally, future research could focus on the development of new compounds based on the structure of 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile, which could have even greater potential for scientific research.

Synthesis Methods

The synthesis of 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile involves several steps, starting with the reaction of 4-(hexyloxy)phenylboronic acid with 4-bromo-2-hydroxybenzonitrile to form an intermediate product. This intermediate is then reacted with 2,7-diaminofluorene in the presence of a palladium catalyst to yield 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile. The synthesis of 2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile has been optimized to achieve high yields and purity, making it a viable compound for research.

properties

Product Name

2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

2,7-diamino-4-(4-hexoxyphenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C22H25N3O2/c1-2-3-4-5-12-26-17-9-6-15(7-10-17)21-18-11-8-16(24)13-20(18)27-22(25)19(21)14-23/h6-11,13,21H,2-5,12,24-25H2,1H3

InChI Key

BWZAWEATBKUYPF-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N

Origin of Product

United States

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